

# Physical and chemical properties of Bromotrichloromethane

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## Compound of Interest

Compound Name: Bromotrichloromethane

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## An In-depth Technical Guide to the Physical and Chemical Properties of Bromotrichloromethane

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Bromotrichloromethane** ( $\text{CBrCl}_3$ ) is a halogenated hydrocarbon belonging to the tetrahalomethane family. It is a dense, non-flammable, and volatile liquid at room temperature, characterized by a chloroform-like odor.<sup>[1][2][3][4]</sup> Historically, it has found applications as a solvent, a reagent in organic synthesis, and as a chain transfer agent in polymerization reactions.<sup>[5][6][7]</sup> Its unique chemical reactivity, particularly its ability to act as a source of the trichloromethyl radical, makes it a valuable tool in synthetic chemistry. However, this same reactivity is also the basis for its significant hepatotoxicity, which has been a subject of extensive toxicological research.<sup>[1][2]</sup> This guide provides a comprehensive overview of the core physical and chemical properties of **bromotrichloromethane**, detailed experimental protocols, and visualizations of key chemical processes.

## Physical Properties

**Bromotrichloromethane** is a colorless to light yellow liquid.<sup>[5][6]</sup> It is practically insoluble in water but is soluble in or miscible with many common organic solvents, including alcohol and ether.<sup>[1][5][7][8][9]</sup>

## Summary of Physical Data

The key physical properties of **bromotrichloromethane** are summarized in the table below for easy reference and comparison.

Property	Value	Conditions
Molecular Formula	CBrCl <sub>3</sub>	Ambient
Molecular Weight	198.27 g/mol	
Appearance	Colorless to light yellow liquid	
Odor	Chloroform-like	
Density	2.012 g/mL	at 25 °C[1][10]
2.01 g/cm <sup>3</sup>	at 20 °C[11]	
1.997 g/mL	[3]	
Melting Point	-5.7 to -6 °C	
Boiling Point	104 - 105 °C	at 760 mmHg[1][3][4][6]
Vapor Pressure	38.4 - 39 mmHg	at 25 °C[1][2][3][10]
Vapor Density	6.8 - 6.85 (vs. air)	[3][10]
Refractive Index	1.5065	at 20 °C (D line)[1][10]
Solubility in Water	Insoluble	[1][3][7][8]
UV Absorption	λ <sub>max</sub> = 240 nm	in Isooctane (log ε = 2.3)[1][2]

## Chemical Properties

### Structure and Stability

**Bromotrichloromethane** has a tetrahedral geometry with a central carbon atom bonded to one bromine and three chlorine atoms. The C-Br bond is weaker than the C-Cl bonds, making it the primary site of chemical reactivity. The molecule is stable under normal storage conditions in a cool, dry, well-ventilated area and kept in a tightly closed container.[2][12]

## Reactivity and Chemical Behavior

**Bromotrichloromethane**'s primary utility in organic synthesis stems from its ability to undergo homolytic cleavage of the C-Br bond to form a trichloromethyl radical ( $\bullet\text{CCl}_3$ ). This reactivity makes it useful in several classes of reactions:

- **Radical Reactions:** It serves as an efficient chain transfer agent for the radical polymerization of methacrylates.[\[5\]](#)[\[7\]](#)
- **Bromination:** It is employed as a brominating reagent for active hydrogen compounds and for the bromination of benzylic positions, often under photo-irradiation.[\[5\]](#)[\[7\]](#)[\[13\]](#)
- **Addition Reactions:** The molecule can add across double bonds, a reaction often initiated by radicals.[\[4\]](#)

## Decomposition and Incompatibilities

When heated to decomposition, **bromotrichloromethane** emits highly toxic fumes of hydrogen bromide and hydrogen chloride.[\[1\]](#)[\[2\]](#) Hazardous combustion products can also include carbon monoxide, carbon dioxide, and phosgene.[\[12\]](#)[\[14\]](#) It is incompatible with strong bases, strong oxidizing agents, and reactive metals.[\[2\]](#)[\[12\]](#) A violent explosion has been reported during the uncatalyzed addition of **bromotrichloromethane** to ethylene.[\[2\]](#)

## Experimental Protocols

This section details methodologies for the synthesis of **bromotrichloromethane** and standard techniques for the determination of its properties.

### Synthesis of Bromotrichloromethane via Halogen Exchange

This protocol is based on the reaction of anhydrous aluminum bromide with an excess of carbon tetrachloride.[\[15\]](#)

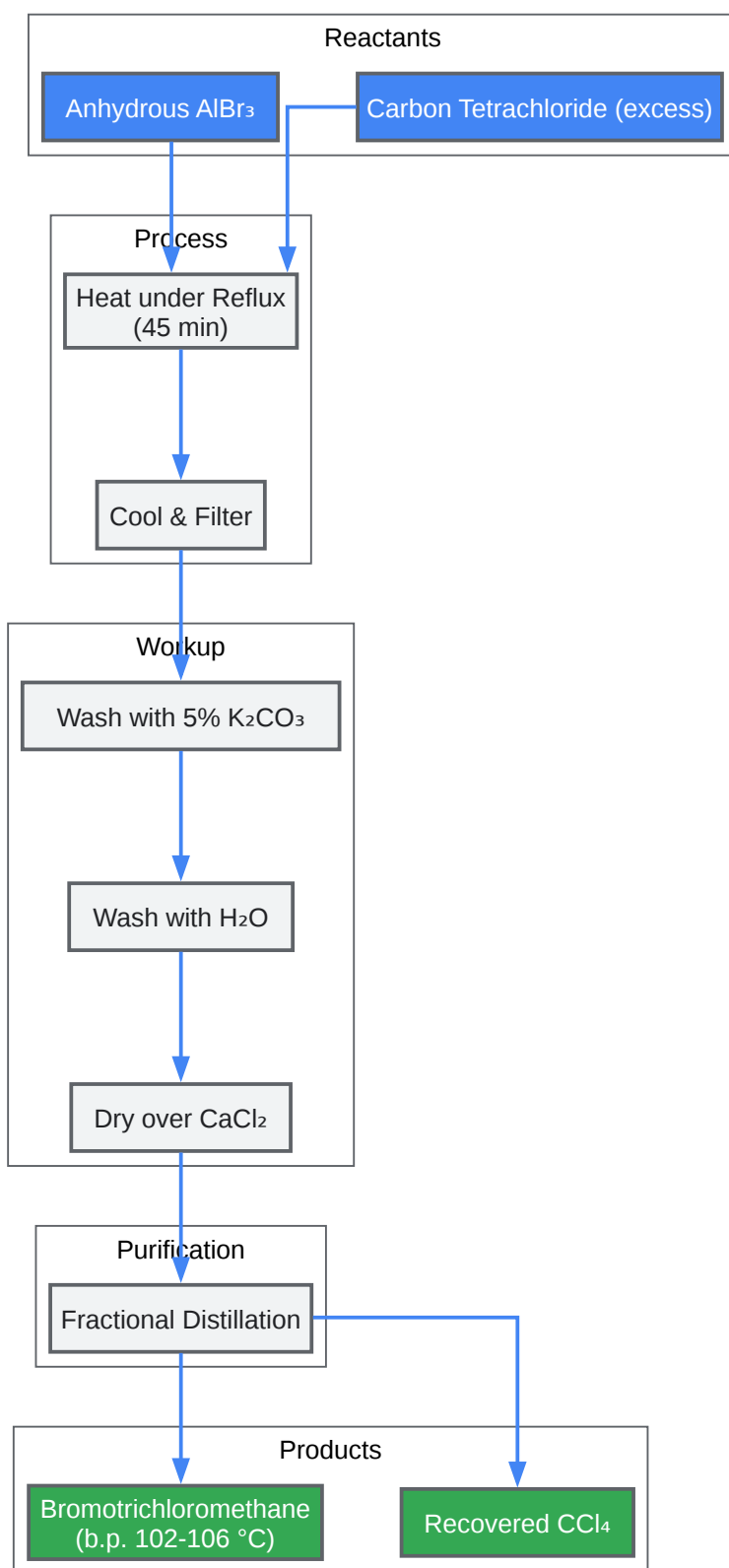
Materials:

- Anhydrous aluminum bromide ( $\text{AlBr}_3$ )

- Dry carbon tetrachloride ( $\text{CCl}_4$ )
- 5% Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) solution
- Anhydrous calcium chloride ( $\text{CaCl}_2$ )
- Standard reflux and distillation glassware

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 168.5 g of anhydrous aluminum bromide and 940 g of dry carbon tetrachloride.
  - Heat the mixture under reflux for 45 minutes.
  - After the reflux period, cool the reaction mixture to room temperature.
  - Filter the cooled mixture to remove any solids.
  - Transfer the filtrate to a separatory funnel and wash it sequentially with 170 mL of 5% potassium carbonate solution and then twice with 170 mL portions of water.
  - Separate the organic phase and dry it over anhydrous calcium chloride.
  - Purify the final product by fractional distillation. The initial fraction will be the excess carbon tetrachloride, followed by the product, **bromotrichloromethane**, which distills at 102-106 °C.
- [\[15\]](#)



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Caption: Workflow for the synthesis of **Bromotrichloromethane**.

## Standard Methods for Physical Property Determination

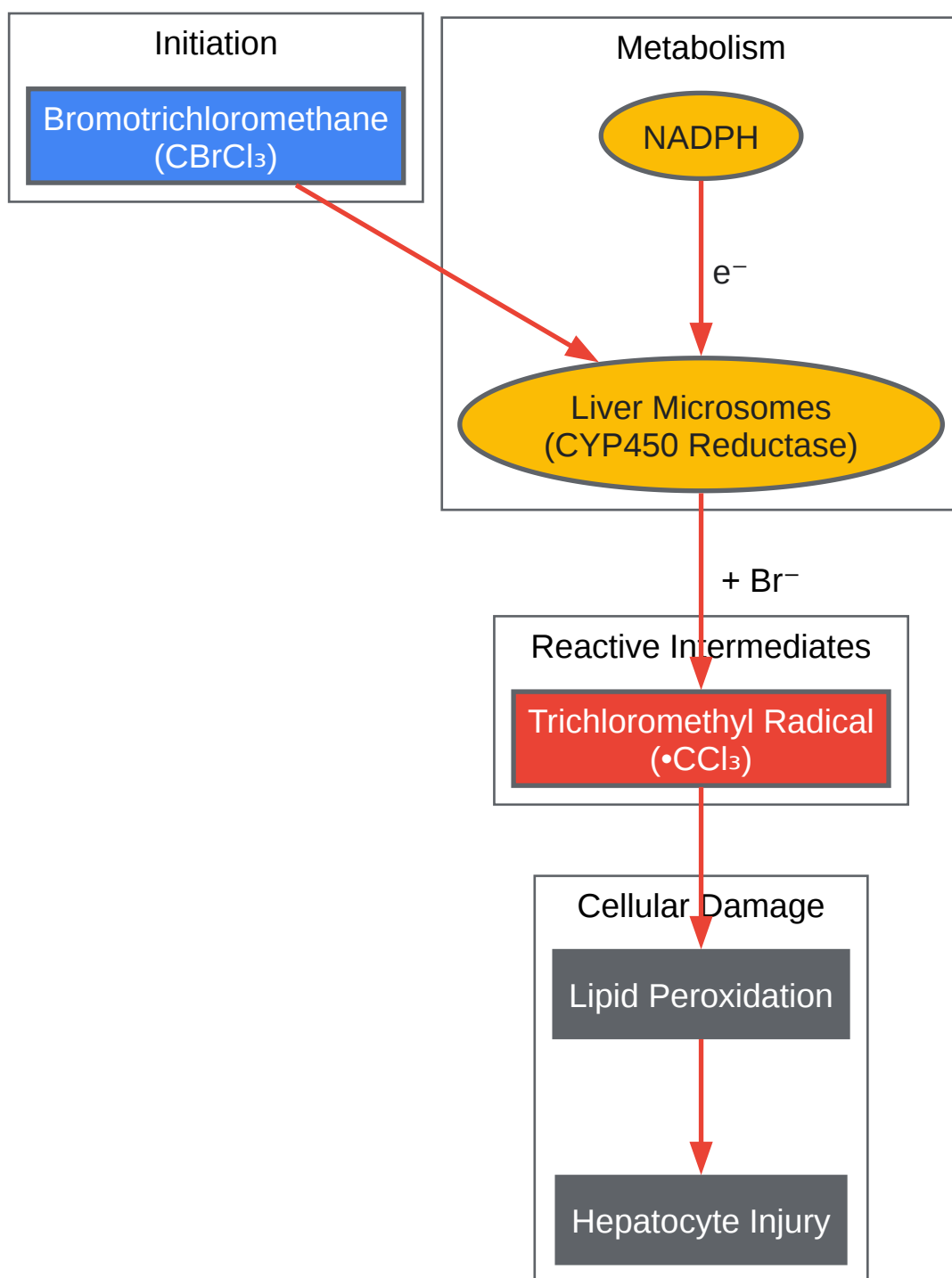
While the specific experimental methods used to obtain the data in Table 1.1 are not detailed in the cited literature, the following are standard protocols for their determination.

- **Melting Point:** Determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which measures the heat flow difference between the sample and a reference as a function of temperature.
- **Boiling Point:** Measured at atmospheric pressure using ebulliometry or by simple distillation, recording the temperature at which the liquid and vapor phases are in equilibrium.
- **Density:** Typically measured using a pycnometer or a digital density meter, which calculates density based on the oscillation frequency of a U-tube containing the sample.
- **Refractive Index:** Determined using a refractometer (e.g., an Abbé refractometer) at a specified temperature (commonly 20 °C) and wavelength (typically the sodium D-line, 589 nm).
- **UV-Vis Spectroscopy:** To determine the maximum absorption, a dilute solution of **bromotrichloromethane** in a UV-transparent solvent (like isooctane) is prepared. The absorbance is measured across a range of UV wavelengths (e.g., 200-400 nm) using a dual-beam spectrophotometer to identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Metabolic Activation and Toxicology

The toxicity of **bromotrichloromethane**, particularly its potent hepatotoxicity, is a result of its metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.<sup>[5][12]</sup>

This metabolic process involves the reductive cleavage of the carbon-bromine bond, leading to the formation of the highly reactive trichloromethyl free radical ( $\bullet\text{CCl}_3$ ).<sup>[1][2]</sup> This radical can then initiate a cascade of damaging events, most notably lipid peroxidation, where it attacks polyunsaturated fatty acids in cell membranes, leading to cellular damage and liver injury.<sup>[1]</sup> This mechanism is believed to be responsible for **bromotrichloromethane** being a more potent liver poison than carbon tetrachloride.<sup>[1][2]</sup>



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Caption: Metabolic pathway of **Bromotrichloromethane**.

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